molecular formula C29H33FNaO9S B613843 Dexamethazone metasulfobenzoate sodium CAS No. 3936-02-5

Dexamethazone metasulfobenzoate sodium

Cat. No.: B613843
CAS No.: 3936-02-5
M. Wt: 599.6 g/mol
InChI Key: QPTXTASNUUATEQ-RDWMNNCQSA-N
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Description

Dexamethazone metasulfobenzoate sodium: is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is a derivative of dexamethasone, modified to enhance its solubility and bioavailability.

Biochemical Analysis

Biochemical Properties

Dexamethazone Metasulfobenzoate Sodium interacts with various biomolecules in the body. It is known to bind to the glucocorticoid receptor, exerting its effects by modulating the transcription of target genes . This interaction can lead to changes in the expression of proteins involved in inflammation, immune response, and cell survival .

Cellular Effects

This compound has a profound impact on cellular processes. It can influence cell function by modulating cell signaling pathways and gene expression . For instance, it has been shown to induce cell death (apoptosis) in multiple myeloma cells via down-regulation of nuclear factor-κB activity and activation of caspase-9 .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the glucocorticoid receptor, leading to changes in gene expression . This binding can result in the inhibition or activation of enzymes, changes in the production of signaling molecules, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to exhibit time-dependent pharmacokinetics, with its clearance rate changing over time due to auto-induction .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. High-dose systemic administration has been associated with adverse effects and increased mortality in models of moderate to severe traumatic brain injury. Low-dose systemic administration or local delivery has shown potential benefits in reducing secondary injury and improving functional recovery in models of mild traumatic brain injury .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a substrate of CYP3A, an enzyme involved in drug metabolism . The activity of CYP3A can be induced by this compound when it is persistently administered, resulting in auto-induction .

Transport and Distribution

Given its lipophilic nature, it is likely to diffuse across cell membranes and distribute widely in the body .

Subcellular Localization

The subcellular localization of this compound is not well-studied. As a glucocorticoid, it is known to bind to the glucocorticoid receptor, which is primarily located in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dexamethazone metasulfobenzoate sodium involves the esterification of dexamethasone with metasulfobenzoic acid. The reaction typically occurs in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and rigorous purification steps to obtain the final product with consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dexamethazone metasulfobenzoate sodium can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups in the compound to hydroxyl groups, altering its pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially modifying its activity and solubility.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Dexamethazone metasulfobenzoate sodium is used as a model compound in studies of glucocorticoid chemistry and reactivity. Its derivatives are explored for potential new therapeutic agents.

Biology: In biological research, the compound is used to study the effects of glucocorticoids on cellular processes, including gene expression, apoptosis, and immune response modulation.

Medicine: Clinically, this compound is employed in the treatment of inflammatory conditions, autoimmune diseases, and certain cancers. It is also used in ophthalmic and auricular formulations to treat eye and ear inflammations.

Industry: The compound is utilized in the pharmaceutical industry for the development of new drug formulations and delivery systems, particularly those requiring enhanced solubility and bioavailability.

Comparison with Similar Compounds

    Dexamethasone: The parent compound, widely used for its anti-inflammatory properties.

    Prednisolone: Another glucocorticoid with similar uses but different pharmacokinetic properties.

    Hydrocortisone: A naturally occurring glucocorticoid with broader applications but lower potency.

Uniqueness: Dexamethazone metasulfobenzoate sodium is unique due to its enhanced solubility and bioavailability compared to dexamethasone. This modification allows for more efficient drug delivery and potentially improved therapeutic outcomes.

Properties

CAS No.

3936-02-5

Molecular Formula

C29H33FNaO9S

Molecular Weight

599.6 g/mol

IUPAC Name

sodium;3-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate

InChI

InChI=1S/C29H33FO9S.Na/c1-16-11-22-21-8-7-18-13-19(31)9-10-26(18,2)28(21,30)23(32)14-27(22,3)29(16,35)24(33)15-39-25(34)17-5-4-6-20(12-17)40(36,37)38;/h4-6,9-10,12-13,16,21-23,32,35H,7-8,11,14-15H2,1-3H3,(H,36,37,38);/t16-,21+,22+,23+,26+,27+,28+,29+;/m1./s1

InChI Key

QPTXTASNUUATEQ-RDWMNNCQSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O)F)C.[Na+]

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C.[Na]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C.[Na]

Origin of Product

United States

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